Nifurtimox-d4

Description

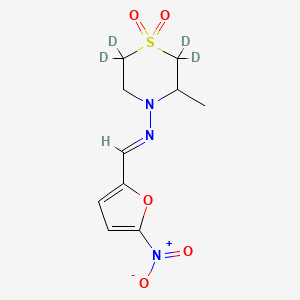

Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O5S |

|---|---|

Molecular Weight |

291.32 g/mol |

IUPAC Name |

(E)-1-(5-nitrofuran-2-yl)-N-(2,2,6,6-tetradeuterio-3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)methanimine |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+/i5D2,7D2 |

InChI Key |

ARFHIAQFJWUCFH-XOPPVUJMSA-N |

Isomeric SMILES |

[2H]C1(CN(C(C(S1(=O)=O)([2H])[2H])C)/N=C/C2=CC=C(O2)[N+](=O)[O-])[2H] |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Nifurtimox-d4: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifurtimox-d4 is the deuterated analog of Nifurtimox, an essential antiprotozoal agent primarily used in the treatment of Chagas disease, caused by Trypanosoma cruzi.[1] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Nifurtimox in biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound, aimed at supporting research and development in this field.

Chemical Properties and Structure

This compound is structurally identical to Nifurtimox, with the exception of four deuterium atoms replacing hydrogen atoms on the thiomorpholine dioxide ring. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine-2,2,6,6-d4 1,1-dioxide | |

| Molecular Formula | C₁₀H₉D₄N₃O₅S | [2] |

| Molecular Weight | 291.32 g/mol | [2] |

| Physical State | Solid | |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO. | |

| Synonyms | 4-(5-Nitrofurfurylideneamino)-3-methylthiomorpholine-d4 1,1-Dioxide; BAY 2502-d4; Bayer 2502-d4; Lampit-d4; (±)-Nifurtimox-d4 | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) |

The chemical structure of this compound is depicted below:

Experimental Protocols

Synthesis of this compound

Analytical Characterization

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra of this compound will be similar to that of Nifurtimox, with the notable absence of signals corresponding to the protons at the 2 and 6 positions of the thiomorpholine ring. The adjacent proton signals may also show altered splitting patterns. While specific spectra for this compound are not widely published, ¹H and ¹³C NMR data for unlabeled Nifurtimox are available and can be used as a reference.[4]

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and determine the exact mass of this compound.

-

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pattern, which is crucial for developing selective and sensitive quantification methods. The fragmentation of Nifurtimox typically involves cleavage at the hydrazone moiety.[1] For this compound, the resulting fragment containing the deuterated thiomorpholine dioxide ring will have a mass shift corresponding to the four deuterium atoms.

Table 2: Key Mass Spectrometry Fragments of Nifurtimox

| Fragment Description | m/z (for unlabeled Nifurtimox) | Reference |

| Dioxidothiomorpholine moiety | 148.0427 | [1] |

For this compound, the corresponding fragment would be expected at a higher m/z value.

Quantification of Nifurtimox using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of Nifurtimox in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow:

Caption: Workflow for Nifurtimox quantification using this compound.

Protocol Outline:

-

Sample Preparation: A known amount of this compound is added to the biological sample. Proteins are then removed, typically by precipitation with a solvent like acetonitrile. This is followed by extraction of the analytes.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where Nifurtimox and this compound are separated from other matrix components, usually on a C18 reversed-phase column.[4]

-

Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Nifurtimox and this compound are monitored.

-

Quantification: The concentration of Nifurtimox in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action of Nifurtimox

Understanding the mechanism of action of Nifurtimox provides context for the application of its deuterated analog in research. Nifurtimox is a prodrug that is activated by parasitic nitroreductases.[5] This activation leads to the generation of reactive oxygen species (ROS) and other cytotoxic metabolites that cause damage to parasitic DNA, proteins, and lipids, ultimately leading to cell death.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2020249500A1 - Formulation de comprimé stable de nifurtimox et son procédé de production - Google Patents [patents.google.com]

- 6. US20150140089A1 - Novel formulations of nitrofurans including nifurtimox with enhanced activity with lower toxicity - Google Patents [patents.google.com]

Nifurtimox-d4: A Technical Deep Dive into its Mechanism of Action Against Trypanosoma cruzi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Nifurtimox and its deuterated analog, Nifurtimox-d4, against Trypanosoma cruzi, the etiological agent of Chagas disease. This document synthesizes current understanding, presents key quantitative data, details relevant experimental methodologies, and visualizes complex pathways to support ongoing research and development efforts in the field of anti-parasitic drug discovery.

Core Mechanism of Action: A Tale of Two Pathways

Nifurtimox is a nitrofuran prodrug that requires activation within the parasite to exert its trypanocidal effects. Its mechanism of action is multifaceted, primarily revolving around the enzymatic reduction of its nitro group by parasitic nitroreductases (NTRs), leading to the generation of cytotoxic agents. While the precise contribution of each downstream pathway is a subject of ongoing research, two major mechanisms are recognized: the generation of reactive oxygen species (ROS) and the formation of toxic metabolites.

The activation of Nifurtimox is predominantly carried out by a type I (oxygen-insensitive) NADH-dependent nitroreductase located in the parasite's mitochondria.[1] This enzyme is absent or present at significantly lower levels in mammalian cells, providing a degree of selectivity.[2]

The Oxidative Stress Hypothesis

One long-standing hypothesis posits that the primary mechanism of Nifurtimox's toxicity is the induction of severe oxidative stress.[3][4] The activation of Nifurtimox by type II (oxygen-sensitive) nitroreductases, and to some extent by type I NTRs, can lead to the formation of a nitro anion radical. This radical can then react with molecular oxygen in a futile cycle to produce superoxide radicals (O₂⁻) and other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[3][4]

These highly reactive molecules can inflict widespread damage to vital cellular components, including:

-

Lipid peroxidation: Damaging parasite membranes.

-

Protein oxidation: Leading to enzyme inactivation and loss of function.

-

DNA damage: Causing mutations and strand breaks.[3]

This overwhelming oxidative stress disrupts the parasite's redox balance, leading to mitochondrial dysfunction and ultimately, cell death.[3]

The Reductive Stress and Toxic Metabolite Pathway

More recent evidence suggests that the generation of toxic metabolites, rather than oxidative stress alone, may be the principal trypanocidal mechanism.[5][6] The two-electron reduction of Nifurtimox by the type I nitroreductase, a process that is insensitive to oxygen, leads to the formation of an unstable hydroxylamine derivative. This intermediate can then be further processed to generate highly reactive, unsaturated open-chain nitriles.[6]

These nitrile metabolites are cytotoxic to both the parasite and mammalian cells at equivalent concentrations, indicating that the selectivity of Nifurtimox lies in its preferential activation by the parasite's specific nitroreductase.[6] This pathway emphasizes a "reductive stress" mechanism, where the generation of these toxic metabolites directly damages the parasite's internal machinery.

The Role of Deuteration: Introducing this compound

While specific literature on the mechanism of this compound is not yet widely available, the rationale for its development can be inferred from the established principles of deuterated drugs. Deuterium (D) is a stable, non-radioactive isotope of hydrogen with an additional neutron.[7][8] The replacement of hydrogen with deuterium at specific positions in a drug molecule can significantly alter its pharmacokinetic properties due to the kinetic isotope effect (KIE).[7][]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 system, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolism.[][10]

For Nifurtimox, this could translate to:

-

Increased half-life: A longer duration of action in the body, potentially allowing for less frequent dosing.[7]

-

Improved metabolic stability: Reduced formation of inactive or potentially toxic metabolites in the host.[7]

-

Enhanced therapeutic efficacy: Maintaining therapeutic concentrations for a longer period.[7]

It is hypothesized that the core mechanism of action of this compound remains the same as its non-deuterated counterpart, relying on activation by parasitic nitroreductases. However, its improved pharmacokinetic profile could lead to a better therapeutic window and potentially reduced side effects.

Quantitative Data: In Vitro Susceptibility of T. cruzi to Nifurtimox

The in vitro activity of Nifurtimox against different life cycle stages and strains of T. cruzi is a critical measure of its efficacy. The 50% inhibitory concentration (IC50) is a standard metric used for this purpose.

| Parasite Stage | T. cruzi Strain(s) | IC50 (µM) | Reference(s) |

| Amastigote | Y | 0.72 ± 0.15 | [] |

| Amastigote | Multiple strains (TcI, TcII, TcV) | 2.62 ± 1.22 (average) | [8] |

| Amastigote | Tulahuen | <1 (sub-micromolar) | [11] |

| Epimastigote | Multiple strains (TcI) | 5.301 ± 1.973 to 104.731 ± 4.556 | [7] |

| Epimastigote | Multiple strains (TcI, TcII, TcV) | 2.46 ± 2.25 (average) | [8] |

| Trypomastigote | Multiple strains (TcI, TcII, TcV) | 3.60 ± 2.67 (average) | [8] |

Note: IC50 values can vary depending on the specific strain, assay conditions, and laboratory.

Experimental Protocols

In Vitro Amastigote Susceptibility Assay

This protocol is used to determine the IC50 of a compound against the intracellular, replicative stage of the parasite.

-

Cell Culture: Maintain a suitable host cell line (e.g., Vero, U2OS, or H9c2 cells) in appropriate culture medium.

-

Infection: Seed host cells in 96- or 384-well plates and allow them to adhere. Infect the cells with trypomastigotes at a defined multiplicity of infection (e.g., 10:1).

-

Compound Addition: After a set incubation period to allow for parasite invasion and transformation into amastigotes, add serial dilutions of the test compound (e.g., Nifurtimox). Include appropriate controls (e.g., untreated infected cells and a reference drug like benznidazole).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of amastigote replication (e.g., 72-96 hours).

-

Quantification:

-

Microscopy-based: Fix the cells, stain with a DNA-binding dye (e.g., Giemsa or DAPI), and count the number of amastigotes per host cell using a high-content imaging system or manually.[]

-

Reporter-based: If using a parasite line expressing a reporter gene (e.g., β-galactosidase), add the appropriate substrate and measure the resulting signal (e.g., absorbance or luminescence).

-

-

Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

Nitroreductase (NTR) Activity Assay

This assay measures the ability of a compound to be a substrate for the parasitic nitroreductase.

-

Enzyme Preparation: Use a recombinant T. cruzi type I nitroreductase or a parasite lysate.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing a suitable buffer, NADH as a cofactor, and the purified enzyme or lysate.

-

Substrate Addition: Add the test compound (e.g., Nifurtimox) at various concentrations.

-

Kinetic Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.[12]

-

Data Analysis: Calculate the rate of NADH consumption for each substrate concentration. This rate is indicative of the nitroreductase activity.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the generation of intracellular ROS in parasites upon drug treatment.

-

Parasite Preparation: Harvest T. cruzi epimastigotes or trypomastigotes and wash them in a suitable buffer.

-

Probe Loading: Incubate the parasites with a cell-permeable fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in the dark.[13]

-

Compound Treatment: Add the test compound and incubate for a defined period. Include positive (e.g., hydrogen peroxide) and negative (untreated) controls.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for H₂DCFDA).[13]

-

Data Analysis: An increase in fluorescence intensity in treated parasites compared to controls indicates an increase in ROS production.

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: Nifurtimox activation pathways in Trypanosoma cruzi.

Experimental Workflow: In Vitro IC50 Determination

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship: Rationale for this compound Development

Caption: Rationale for the development of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. abcam.cn [abcam.cn]

- 3. Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Nifurtimox Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

Nifurtimox-d4 in Research: A Technical Guide to its Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary application of Nifurtimox-d4 in research: its use as a stable isotope-labeled internal standard for the accurate quantification of the anti-parasitic drug Nifurtimox in biological matrices. The precise measurement of Nifurtimox concentrations is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies, which are essential for understanding its efficacy and safety in treating Chagas disease and its potential as an anti-cancer agent.

Core Application: Internal Standard in Mass Spectrometry

This compound is a deuterated analog of Nifurtimox. In mass spectrometry-based bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. This compound is chemically identical to Nifurtimox but has a higher mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (Nifurtimox) and the internal standard (this compound).

The fundamental principle behind its use is to add a known amount of this compound to each biological sample at the beginning of the sample preparation process. Since this compound has nearly identical physicochemical properties to Nifurtimox, it experiences similar variations during sample extraction, handling, and analysis, including any loss of analyte, matrix effects (ion suppression or enhancement), and variations in injection volume. By measuring the ratio of the Nifurtimox signal to the this compound signal, these variations can be normalized, leading to highly accurate and precise quantification of Nifurtimox in the sample.

Quantitative Data from Bioanalytical Methods

The following tables summarize the quantitative parameters from validated LC-MS/MS methods for the quantification of Nifurtimox using a deuterated internal standard.

Table 1: Bioanalytical Method Parameters for Nifurtimox Quantification

| Parameter | Dog Plasma[1] | Human Urine[2] | Human Plasma[2] |

| Internal Standard | [2H8]Nifurtimox | [2H8]Nifurtimox | [2H8]Nifurtimox |

| Quantification Range | 10.0 - 5000 µg/L | Not Specified | Not Specified |

| Lower Limit of Quantification (LLOQ) | 10.0 µg/L | Not Specified | Not Specified |

| Intra-assay Precision (%CV) | 2.61 - 10.1% | 1.1 - 4.4% | Not Specified |

| Inter-assay Precision (%CV) | Not Specified | Not Specified | Not Specified |

| Accuracy | 98.4 - 101% | 94 - 107% | Not Specified |

Table 2: Recovery of Nifurtimox and its Internal Standard

| Matrix | Analyte Concentration | Mean Recovery (%)[1] | Internal Standard Concentration | Mean Recovery (%)[1] |

| Dog Plasma | 30.0 µg/L | Not Specified | 350 µg/L | Not Specified |

| Dog Plasma | 4000 µg/L | Not Specified | 350 µg/L | Not Specified |

Detailed Experimental Protocols

Here are detailed methodologies for the quantification of Nifurtimox in biological matrices using a deuterated internal standard.

Protocol 1: Quantification of Nifurtimox in Dog Plasma by LC-MS/MS

This method was developed for the sensitive quantification of Nifurtimox in dog plasma.

1. Sample Preparation (Protein Precipitation) [1]

-

To a 100 µL aliquot of dog plasma, add a precipitating solution containing the internal standard, [2H8]Nifurtimox.

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 2000 x g for 7 minutes) to pellet the precipitated proteins[1].

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography [1]

-

LC System: A standard high-performance liquid chromatography (HPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of aqueous and organic solvents, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate for analytical LC-MS/MS (e.g., 0.5 mL/min).

-

Injection Volume: A small volume of the prepared sample supernatant (e.g., 10 µL).

3. Mass Spectrometry [1]

-

MS System: A triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nifurtimox: Monitor the transition from the parent ion (Q1) to a specific product ion (Q3).

-

[2H8]Nifurtimox (IS): Monitor the transition from its deuterated parent ion to its corresponding product ion.

-

-

Gas Settings: Optimize nebulizer gas, heater gas, and collision gas pressures for optimal signal.

Protocol 2: Quantification of Nifurtimox and its Metabolites in Human Urine and Plasma

This protocol was used to quantify Nifurtimox and its major metabolites in clinical studies.

1. Sample Preparation [2]

-

Thaw frozen human urine or plasma samples at room temperature and vortex to homogenize.

-

Prepare calibration standards and quality control samples by spiking known concentrations of Nifurtimox and its metabolites into blank urine or plasma.

-

To a 75 µL aliquot of each sample, calibration standard, and quality control, add an equal volume (75 µL) of an aqueous solution of the internal standard, [2H8]Nifurtimox (10 µg/mL).

-

Mix the samples thoroughly.

2. High-Resolution Mass Spectrometry (HRMS) [2]

-

MS System: A high-resolution mass spectrometer (e.g., Orbitrap).

-

Ionization Mode: ESI in positive mode.

-

Scan Mode: Full scan mode with a high resolution (e.g., 280,000).

-

Mass Range: Set appropriate mass ranges to cover the analytes of interest.

-

Data Analysis: Quantification is based on the relative peak area of the analyte to the internal standard.

Visualizing Workflows and Pathways

Bioanalytical Workflow for Nifurtimox Quantification

The following diagram illustrates the typical workflow for quantifying Nifurtimox in a biological sample using this compound as an internal standard.

Caption: Bioanalytical workflow for Nifurtimox quantification.

Nifurtimox's Proposed Mechanism of Action in Trypanosoma cruzi

Accurate quantification of Nifurtimox is crucial for studying its mechanism of action. The drug's efficacy is concentration-dependent, and understanding the pharmacokinetic-pharmacodynamic (PK/PD) relationship is key to optimizing treatment. The following diagram illustrates the proposed mechanism of action of Nifurtimox in the parasite Trypanosoma cruzi.

Caption: Proposed mechanism of Nifurtimox in T. cruzi.

Nifurtimox's Anti-Cancer Signaling Effects

Recent research has explored the anti-cancer properties of Nifurtimox. Its ability to induce reactive oxygen species (ROS) can impact cancer cell signaling pathways. Accurate quantification helps correlate drug exposure with these cellular effects.

References

The Gold Standard: A Technical Guide to Nifurtimox Quantification Using Nifurtimox-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the state-of-the-art methodology for the precise and accurate quantification of the anti-parasitic drug Nifurtimox in biological matrices. It focuses on the use of its deuterated stable isotope, Nifurtimox-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, effectively correcting for variability in sample preparation and instrument response.

Introduction: The Critical Role of Internal Standards

In the realm of quantitative analysis, particularly in complex biological matrices like plasma or serum, achieving high accuracy and precision is paramount. Various factors, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability, can significantly impact the reliability of results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the IS's response, these sources of error can be effectively normalized.

Deuterated internal standards, such as this compound, are considered the ideal choice for mass spectrometry-based quantification.[1] Since they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior during sample preparation and ionization.[1][2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring that any variations affect both compounds equally, thus providing a highly reliable method for quantification.[2]

This technical guide details a validated stable-isotope dilution LC-MS/MS method for the quantification of Nifurtimox, leveraging the eightfold deuterated internal standard, [2H8]nifurtimox (commonly referred to as Nifurtimox-d8, which would encompass this compound).[3][4]

Experimental Protocols

This section outlines the detailed methodologies for the quantification of Nifurtimox using this compound as an internal standard, based on established and validated procedures.[3][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Nifurtimox from plasma samples.[3]

Materials:

-

Biological matrix (e.g., lithium-heparinized dog or human plasma)[3][5]

-

Nifurtimox analytical standard

-

This compound (or [2H8]nifurtimox) internal standard solution

-

Precipitant solution (e.g., Acetonitrile)

Procedure:

-

Aliquoting: Aliquot a small volume (e.g., 50 µL) of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[5]

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each tube (except for blank samples).

-

Precipitation: Add a larger volume of the cold precipitant solution (e.g., Acetonitrile). The ratio of precipitant to sample should be optimized but is typically in the range of 3:1 to 10:1 (v/v).

-

Vortexing: Vortex mix the samples vigorously to ensure complete protein precipitation and extraction of the analyte and internal standard.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for a sufficient time to obtain a clear supernatant.[5]

-

Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

Injection: Inject a small volume of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the instrumental parameters for a validated method for Nifurtimox quantification.

Table 1: Chromatographic Conditions [3][5]

| Parameter | Value |

| HPLC System | Standard HPLC or UHPLC system |

| Column | Reversed-phase C18 column |

| Mobile Phase A | Varies; e.g., Water with 0.1% Formic Acid |

| Mobile Phase B | Varies; e.g., Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Controlled, e.g., 40°C |

Table 2: Mass Spectrometric Conditions [3]

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole tandem mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition: Nifurtimox | Q1: m/z 288.3 -> Q3: m/z 148.0 |

| MRM Transition: Nifurtimox-d8 | Q1: m/z 296.3 -> Q3: m/z 156.0 |

| Declustering Potential (DP) | Optimized for each compound |

| Collision Energy (CE) | Optimized for each compound |

| Ion Source Temperature | Typically 500 - 600°C |

Quantitative Data and Method Validation

A crucial aspect of any analytical method is its validation to ensure reliability and robustness. The following tables present typical validation data for the quantification of Nifurtimox using a deuterated internal standard.

Table 3: Calibration Curve and Sensitivity [3]

| Parameter | Value |

| Validated Concentration Range | 10.0 to 5000 µg/L |

| Lower Limit of Quantification (LLOQ) | 10.0 µg/L |

| Upper Limit of Quantification (ULOQ) | 5000 µg/L |

| Regression Model | Linear, weighted (e.g., 1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 4: Accuracy and Precision (Inter-assay) [3]

| QC Level | Nominal Conc. (µg/L) | Accuracy (%) | Precision (%CV) |

| LLOQ | 10.0 | 98.4 - 101 | 2.61 - 10.1 |

| Low QC | 30.0 | 98.4 - 101 | 2.61 - 10.1 |

| Mid QC | 400 | 98.4 - 101 | 2.61 - 10.1 |

| High QC | 4000 | 98.4 - 101 | 2.61 - 10.1 |

Table 5: Recovery and Matrix Effect [3]

| Compound | Concentration (µg/L) | Mean Recovery (%) |

| Nifurtimox | 30.0 | Not explicitly stated, but compensated by IS |

| Nifurtimox | 4000 | Not explicitly stated, but compensated by IS |

| Nifurtimox-d8 (IS) | 350 | Not explicitly stated, but compensated by IS |

Note: The use of a co-eluting, stable isotope-labeled internal standard effectively compensates for matrix effects and variability in recovery.[3]

Visualizations of Workflow and Principles

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Nifurtimox using this compound as an internal standard.

Principle of Internal Standard Correction

This diagram illustrates the logical relationship between Nifurtimox and its deuterated internal standard in correcting for experimental variability.

Conclusion

The use of this compound as an internal standard provides a robust, sensitive, and reliable method for the quantification of Nifurtimox in biological matrices.[3] The stable-isotope dilution LC-MS/MS methodology detailed in this guide represents the current best practice in the field, enabling researchers and drug development professionals to generate high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical applications. The simple sample preparation and high sensitivity of this method make it suitable for the analysis of large numbers of samples.[3]

References

- 1. Determination of nifurtimox in dog plasma by stable-isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biopharmaceutical Characteristics of Nifurtimox Tablets for Age‐ and Body Weight‐Adjusted Dosing in Patients With Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nifurtimox-d4

Introduction

Nifurtimox is a nitrofuran derivative medication primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi, and sleeping sickness.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for accurate quantification of the drug in biological matrices using mass spectrometry.[] Nifurtimox-d4, a deuterated analog of Nifurtimox, serves as an ideal internal standard for such bioanalytical applications.[][3] This technical guide provides a detailed overview of the synthesis of Nifurtimox and a proposed synthetic pathway for its isotopically labeled counterpart, this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

While the general synthetic approach for Nifurtimox is known, detailed experimental protocols for its synthesis and, in particular, for the preparation of this compound, are not extensively documented in publicly available literature. Therefore, this guide combines established chemical principles with information from related syntheses to propose plausible and detailed experimental procedures.

Synthesis of Nifurtimox (Unlabeled)

The synthesis of Nifurtimox is achieved through the condensation of two key precursors: 5-nitrofurfural and 4-amino-3-methylthiomorpholine 1,1-dioxide.[4] The latter is a known metabolite of Nifurtimox, designated as M-6, and also serves as a synthetic precursor to the parent drug.[4]

The reaction proceeds via the formation of an imine bond between the aldehyde group of 5-nitrofurfural and the primary amino group of the aminothiomorpholine derivative.

Proposed Experimental Protocol for Nifurtimox Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-methylthiomorpholine 1,1-dioxide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagent: To this solution, add 5-nitrofurfural (1.0 equivalent). A catalytic amount of a mild acid, such as acetic acid, can be added to facilitate the condensation.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The product, Nifurtimox, may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Nifurtimox Synthesis Workflow

Caption: Proposed synthesis of Nifurtimox via condensation.

Synthesis and Isotopic Labeling of this compound

The synthesis of this compound involves the preparation of a deuterated precursor, specifically 4-amino-3-methylthiomorpholine-2,2,6,6-d4 1,1-dioxide, followed by its condensation with 5-nitrofurfural. The deuterium atoms are incorporated into the thiomorpholine ring structure. The following is a proposed multi-step synthesis for this compound.

Proposed Multi-step Synthesis of this compound

Step 1: Synthesis of a Deuterated Thiomorpholinone Precursor

A plausible approach involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, the synthesis could start from a precursor that allows for the formation of the thiomorpholine ring, followed by reduction to introduce the deuterium atoms.

Step 2: Reduction and Deuteration

The precursor from Step 1 can be reduced using a powerful deuterating agent like sodium borodeuteride (NaBD4) to introduce deuterium atoms at the desired positions.

Step 3: Conversion to Deuterated 4-Amino-3-methylthiomorpholine 1,1-dioxide

The deuterated thiomorpholine derivative from the previous step would then need to be converted to the corresponding 4-amino derivative. This could involve several steps, including N-amination and oxidation of the sulfur atom to a sulfone.

Step 4: Final Condensation to this compound

The final step is the condensation of the deuterated 4-amino-3-methylthiomorpholine-2,2,6,6-d4 1,1-dioxide with 5-nitrofurfural, analogous to the synthesis of unlabeled Nifurtimox.

Proposed Experimental Protocol for this compound Synthesis

-

Synthesis of Deuterated Precursor: A suitable starting material, such as a derivative of bis(2-chloroethyl)sulfide, could be cyclized with a deuterated amine source, or a pre-formed thiomorpholine derivative could be deuterated. A more direct route may involve the reduction of a thiomorpholinone precursor with a deuterating agent like lithium aluminum deuteride or sodium borodeuteride.

-

Functional Group Transformations: The resulting deuterated thiomorpholine would undergo a series of reactions to introduce the 3-methyl group and the 4-amino group, and to oxidize the sulfide to a sulfone. These steps would require careful selection of reagents and conditions to avoid loss of the deuterium labels.

-

Final Condensation: The purified 4-amino-3-methylthiomorpholine-2,2,6,6-d4 1,1-dioxide would then be reacted with 5-nitrofurfural following the protocol described for the unlabeled Nifurtimox synthesis.

This compound Synthesis Workflow

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following tables summarize the key properties of the compounds involved in the synthesis of Nifurtimox and this compound.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Nitrofurfural | C₅H₃NO₄ | 141.08 |

| 4-Amino-3-methylthiomorpholine 1,1-dioxide | C₅H₁₂N₂O₂S | 164.23 |

| Nifurtimox | C₁₀H₁₃N₃O₅S | 287.29 |

| 4-Amino-3-methylthiomorpholine-2,2,6,6-d4 1,1-dioxide | C₅H₈D₄N₂O₂S | 168.25 |

| This compound | C₁₀H₉D₄N₃O₅S | 291.32 |

Table 2: Summary of Proposed Synthetic Reactions

| Reaction | Reactants | Product | Key Transformation |

| Nifurtimox Synthesis | 5-Nitrofurfural, 4-Amino-3-methylthiomorpholine 1,1-dioxide | Nifurtimox | Imine formation |

| This compound Synthesis (Final Step) | 5-Nitrofurfural, 4-Amino-3-methylthiomorpholine-2,2,6,6-d4 1,1-dioxide | This compound | Imine formation |

Note: Experimental data such as reaction yields and isotopic enrichment for the proposed syntheses are not available in the reviewed literature and would need to be determined empirically.

Disclaimer: The experimental protocols and synthetic pathways described in this document are proposed based on established principles of organic chemistry. Researchers should conduct their own literature reviews and risk assessments before attempting any chemical synthesis. Appropriate safety precautions must be taken when handling all chemicals.

References

- 1. A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rephip.unr.edu.ar [rephip.unr.edu.ar]

- 4. Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox - PMC [pmc.ncbi.nlm.nih.gov]

Nifurtimox-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nifurtimox-d4. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this isotopically labeled compound, ensuring its integrity and performance in experimental settings.

Overview of this compound

This compound is the deuterated analog of Nifurtimox, an antimicrobial agent primarily used in the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi. In research and development, this compound serves as a critical internal standard for the quantification of Nifurtimox in biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its chemical structure is identical to Nifurtimox, with the exception of four deuterium atoms, which provides a distinct mass shift for accurate quantification.

| Property | Value |

| Chemical Name | (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d4 |

| Molecular Formula | C₁₀H₉D₄N₃O₅S |

| Molecular Weight | 291.32 g/mol |

| Appearance | A solid |

| Primary Application | Internal standard for Nifurtimox quantification |

Stability Profile

The stability of this compound is a critical factor for its reliable use as an internal standard. While specific quantitative degradation kinetics for the deuterated form are not extensively published, data from the unlabeled Nifurtimox and manufacturer recommendations provide a strong basis for its stability profile.

Storage Conditions and Long-Term Stability

Proper storage is paramount to maintaining the integrity of this compound. The recommended storage conditions and observed stability are summarized below.

| Condition | Recommendation/Observation | Source |

| Long-Term Storage | -20°C | Cayman Chemical |

| Stated Stability | ≥ 4 years (at -20°C) | Cayman Chemical |

| Shipping | Room temperature | Cayman Chemical |

The Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous.[1] For complete and up-to-date safety information, it is always recommended to consult the latest version of the SDS from the supplier.[1][2]

Thermal Degradation

Studies on the thermal behavior of Nifurtimox provide valuable insights into the potential degradation pathways of this compound. Thermal stress can induce a transition to an amorphous state and subsequent degradation.

| Parameter | Value/Observation | Source |

| Activation Energy (Non-isothermal degradation) | 348.8 ± 8.2 kJ mol⁻¹ | |

| Primary Thermal Degradation Mechanism | Coincides with the C-NO₂ bond dissociation energy of the 2-nitrofuran ring. | |

| Potential Degradation Products | Detachment of a radical NO₂ group. |

This information suggests that the nitro-furan moiety is the most labile part of the molecule under thermal stress. Researchers should, therefore, exercise caution when exposing this compound to elevated temperatures, even for short periods.

Experimental Protocols

Accurate assessment of this compound stability and its quantification require robust analytical methods. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its potential degradation products.

Stability-Indicating HPLC Method for Nifurtimox

The following protocol is based on a published method for the development of a stability-indicating assay for Nifurtimox and can be adapted for this compound.

Objective: To separate Nifurtimox from its degradation products generated under forced degradation conditions.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and water in varying proportions (gradient or isocratic) |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Detection Wavelength | UV detection at the λmax of Nifurtimox (around 370 nm) |

| Injection Volume | 20 µL |

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified duration. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a controlled temperature for a specified duration. Neutralize the solution before injection.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified duration.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent before injection.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration.

Sample Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Proposed Mechanism of Action of Nifurtimox

This compound is used as an internal standard and does not have a therapeutic effect itself. However, understanding the mechanism of action of the parent compound, Nifurtimox, is relevant for researchers working with this molecule. The trypanocidal activity of Nifurtimox is believed to be mediated by the generation of reactive oxygen species (ROS) within the parasite.

Caption: Proposed mechanism of action of Nifurtimox in Trypanosoma cruzi.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C, with a shelf life of at least four years. Its primary degradation pathway is likely initiated by the cleavage of the nitro-furan group, particularly under thermal stress. For accurate and reliable use of this compound as an internal standard, it is essential to adhere to the recommended storage conditions and employ validated, stability-indicating analytical methods for its quantification. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

The Pharmacokinetics and Metabolism of Nifurtimox: A Preclinical In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifurtimox, a 5-nitrofuran derivative, is a crucial therapeutic agent for treating Trypanosoma cruzi infection (Chagas disease) and has shown efficacy in combination therapy for human African trypanosomiasis. A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is paramount for optimizing its therapeutic index and guiding clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of nifurtimox in key preclinical species, including rats and dogs. It details the complex metabolic pathways, presents quantitative pharmacokinetic data in a comparative format, and outlines the experimental methodologies employed in these pivotal studies.

Introduction

The development and regulatory approval of pharmaceuticals necessitate a comprehensive preclinical data package that characterizes the drug's behavior in relevant animal models. For nifurtimox, a drug with a long history of use, recent studies employing modern analytical techniques have shed new light on its complex disposition. This guide synthesizes these findings to provide a detailed resource for researchers.

Pharmacokinetics in Preclinical Models

Nifurtimox exhibits rapid absorption and elimination in preclinical species. The following tables summarize the key pharmacokinetic parameters observed in rats and dogs following oral administration.

Table 1: Pharmacokinetic Parameters of Nifurtimox in Rats

| Parameter | Value | Species/Strain | Dose | Formulation | Reference |

| Tmax (h) | 0.5 | Wistar | 2.5 mg/kg ([¹⁴C]-Nifurtimox) | Oral | [1][2] |

| t½ (h) | 1.4 | Wistar | 2.5 mg/kg ([¹⁴C]-Nifurtimox) | Oral | [1][2] |

| Excretion (120h) | ~92.4% of dose | Wistar | 2.5 mg/kg ([¹⁴C]-Nifurtimox) | Oral | [1] |

| Urinary Excretion | ~48.6% of dose | Wistar | 2.5 mg/kg ([¹⁴C]-Nifurtimox) | Oral | [1] |

| Fecal Excretion | ~43.8% of dose | Wistar | 2.5 mg/kg ([¹⁴C]-Nifurtimox) | Oral | [1] |

Table 2: Pharmacokinetic Parameters of Nifurtimox in Dogs

| Parameter | Value | Species/Strain | Dose | Formulation | Reference |

| Excretion (72h) | ~75% of dose | Not specified | 10 mg/kg ([³⁵S]-Nifurtimox) | Oral or IV | [3] |

| LLOQ in Plasma | 10.0 µg/L | Not specified | Not applicable | Not applicable | [4] |

Metabolism of Nifurtimox

The metabolism of nifurtimox is extensive and complex, with very little of the parent drug being excreted unchanged.[3] In rats, at least 30 breakdown products have been identified, with six major metabolites (designated M-1 to M-6) predominating.[1] A key finding is that the biotransformation of nifurtimox does not appear to be mediated by classical hepatic or renal drug-metabolizing enzymes.[1][3] Instead, it is primarily degraded through reductive and nucleophilic modifications, some of which may occur non-enzymatically.[1][5]

The two major inactive metabolites identified in human plasma, M-4 and M-6, are also relevant in preclinical models.[6] M-4 is a cysteine conjugate, and M-6 is likely formed by the hydrolytic cleavage of the hydrazone moiety of nifurtimox.[6]

Metabolic Pathway of Nifurtimox

Caption: Proposed metabolic pathways of Nifurtimox.

Experimental Protocols

The characterization of nifurtimox pharmacokinetics and metabolism has heavily relied on studies using radiolabeled compounds, primarily [¹⁴C]-nifurtimox and historically [³⁵S]-nifurtimox.

In Vivo ADME Studies in Rats

-

Radiolabeled Compound: [¹⁴C]-Nifurtimox is administered to enable tracking of the drug and its metabolites.[1][3]

-

Dosing: A single oral dose, for instance, 2.5 mg/kg, is administered.[1][3]

-

Sample Collection:

-

Blood/Plasma: Blood samples are collected at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) and immediately snap-frozen to prevent degradation of nifurtimox.[1]

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of up to 120 hours.[1]

-

Bile: In bile duct-cannulated rats, bile is collected to assess biliary excretion.[1]

-

-

Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and bile is determined by liquid scintillation counting.[3]

-

Metabolite Profiling: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) and off-line liquid scintillation counting to separate and identify radiolabeled metabolites.[3][5]

-

In Vitro Metabolism Studies

To investigate the enzymatic pathways involved in nifurtimox metabolism, in vitro experiments are conducted using:

-

Hepatocytes and Subcellular Fractions: Incubations of [¹⁴C]-nifurtimox with rat and human hepatocytes and subcellular fractions (microsomes and cytosol) have been performed.[3] Surprisingly, these studies showed only trace amounts of a few metabolites, suggesting that typical hepatic drug-metabolizing enzymes play a minor role.[3][5]

-

Nitroreductase Incubations: The activation of nifurtimox by bacterial nitroreductases is a key part of its mechanism of action against Trypanosoma cruzi.[6]

Experimental Workflow for Preclinical ADME Studies

Caption: General experimental workflow for preclinical ADME studies of Nifurtimox.

Analytical Methodologies

The quantification of nifurtimox and its metabolites in biological matrices requires sensitive and specific analytical methods.

Table 3: Analytical Methods for Nifurtimox and its Metabolites

| Technique | Application | Key Features | Reference |

| HPLC-UV/Vis | Quantification of Nifurtimox in plasma | Isocratic elution, C18 column | [7] |

| LC-HRMS | Quantification of Nifurtimox and metabolites in urine and plasma | High resolution and sensitivity for metabolite identification | [2] |

| LC-MS/MS | Sensitive quantification of Nifurtimox in dog plasma | Stable-isotope dilution for high accuracy and precision | [4] |

| Liquid Scintillation Counting (LSC) | Quantification of total radioactivity in ADME studies | Essential for mass balance and tracking of radiolabeled drug | [3] |

| 2D NMR | Structural confirmation of synthesized metabolite standards | Confirms the proposed structures of key metabolites | [5] |

Discussion and Conclusion

The preclinical pharmacokinetic and metabolic profile of nifurtimox is characterized by rapid absorption and elimination, with extensive biotransformation into a multitude of metabolites. The metabolism is unconventional, being largely independent of major hepatic drug-metabolizing enzymes. This suggests a lower potential for classical drug-drug interactions at the level of metabolic enzymes. The data gathered from preclinical models, particularly rats, have been instrumental in understanding the disposition of nifurtimox and have provided a foundation for its clinical use. This guide provides a consolidated resource of this critical preclinical information to aid researchers and drug development professionals in their ongoing efforts to optimize therapies for neglected tropical diseases.

References

- 1. In vivo Metabolism of Nifurtimox and the Drug-Drug Interaction Potential Including its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Metabolism of Nifurtimox and the Drug-Drug Interaction Potential Including its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of nifurtimox in dog plasma by stable-isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease | MDPI [mdpi.com]

Nifurtimox-d4: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Nifurtimox-d4. This compound is the deuterated analog of Nifurtimox, an antiprotozoal agent primarily used in the treatment of Chagas disease. In research and development, this compound serves as a critical internal standard for the accurate quantification of Nifurtimox in biological samples by mass spectrometry-based assays.[1] This guide will detail the typical specifications found on a certificate of analysis, provide comprehensive experimental protocols for purity determination, and illustrate key related workflows and pathways.

Certificate of Analysis: Quantitative Data

The certificate of analysis for a reference standard like this compound provides critical information about its identity, purity, and quality. Below is a summary of typical quantitative data that would be presented.

Physicochemical Properties

| Property | Specification |

| Chemical Name | (E)-3-methyl-4-(((5-nitrofuran-2-yl)methylene)amino)thiomorpholine 1,1-dioxide-2,2,6,6-d4 |

| Molecular Formula | C₁₀H₉D₄N₃O₅S |

| Molecular Weight | 291.3 g/mol |

| Appearance | A crystalline solid |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO |

Purity and Impurity Profile

| Test | Method | Specification |

| Purity (Deuterated) | LC-MS/MS | ≥99% (d₁-d₄ forms) |

| Chemical Purity | HPLC-UV | ≥98% |

| Related Impurities | HPLC-UV | |

| Impurity 1 | Report Result | |

| Impurity 2 | Report Result | |

| Residual Solvents | GC-HS | Conforms to USP <467> |

| Water Content | Karl Fischer | ≤0.5% |

Experimental Protocols

Accurate determination of the purity of this compound is essential for its use as an internal standard. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common method for assessing chemical purity and quantifying impurities.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol is adapted from a validated method for the quantification of Nifurtimox in pharmaceutical preparations.

Instrumentation:

-

HPLC system with a UV/Visible detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium acetate buffer (10 mM, pH 5.0)

-

This compound reference standard

-

Nifurtimox and potential impurity reference standards

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | 10 mM Sodium acetate buffer (pH 5.0) : Acetonitrile (63:37, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 399 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 (v/v) mixture of water and acetonitrile to obtain a known concentration.

-

Sample Solution: Prepare the this compound sample to be tested in the same manner and at a similar concentration as the standard solution.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

Identify the this compound peak based on the retention time of the standard.

-

Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks (excluding the solvent front). Purity is typically expressed as a percentage.

-

Quantify any impurities by comparing their peak areas to the peak area of a known concentration of the corresponding impurity reference standard.

Mandatory Visualizations

Analytical Workflow for a Reference Standard

The following diagram illustrates the typical workflow for the analysis of a chemical reference standard like this compound, from sample receipt to the issuance of a Certificate of Analysis.

Mechanism of Action of Nifurtimox

Nifurtimox's antiprotozoal activity is primarily due to the generation of reactive oxygen species (ROS) that are toxic to the parasite. The following diagram illustrates this proposed mechanism.

References

Nifurtimox and Its Effects on Neuroblastoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the anti-tumor effects of nifurtimox on neuroblastoma cell lines. It synthesizes key findings from preclinical and clinical research, focusing on the drug's mechanisms of action, quantitative efficacy, and relevant experimental protocols. The information is intended to serve as a technical resource for professionals engaged in oncology research and drug development.

Introduction

Neuroblastoma is the most prevalent extracranial solid tumor in children, with high-risk, disseminated disease carrying a poor prognosis despite aggressive multimodal therapies.[1] The need for novel therapeutic agents is critical. Nifurtimox, a nitrofuran derivative traditionally used to treat the parasitic Chagas disease, has emerged as a promising candidate for neuroblastoma therapy.[1][2] This interest was initially sparked by a clinical case where a patient with refractory neuroblastoma showed tumor regression after being treated with nifurtimox for a concomitant Chagas disease infection.[2][3] Subsequent research has focused on elucidating its cytotoxic mechanisms against neuroblastoma cells.

Mechanism of Action

Nifurtimox exerts its anti-neuroblastoma effects through a multi-faceted approach, primarily by inducing oxidative stress, which in turn triggers apoptotic pathways and disrupts critical cell signaling and metabolic processes.

The principal mechanism of nifurtimox's cytotoxicity is the generation of intracellular reactive oxygen species (ROS).[4] Within the cell, nifurtimox is reduced by nitroreductases to form a nitro-anion radical.[1][5] This radical metabolite reacts with molecular oxygen to produce superoxide anions and hydrogen peroxide.[1][5] This surge in ROS overwhelms the cell's antioxidant defenses, leading to significant oxidative damage to DNA, proteins, and lipids, ultimately culminating in cell death.[1][5][6] The SY5Y cell line, which is highly sensitive to nifurtimox, shows a particularly dramatic increase in ROS production upon treatment.[1]

The oxidative stress induced by nifurtimox is a potent trigger for apoptosis. Studies have confirmed that nifurtimox-induced cell death in neuroblastoma lines is primarily due to apoptosis, as evidenced by positive TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, DNA ladder formation, and cleavage of poly-ADP ribose polymerase (PARP).[1][7][8] A key event in this apoptotic cascade is the activation of caspase-3, an essential executioner caspase.[7][9]

Nifurtimox has been shown to disrupt key signaling pathways that are crucial for neuroblastoma cell survival and proliferation.

-

PI3K/Akt Pathway: The drug effectively suppresses both basal and Brain-Derived Neurotrophic Factor (BDNF)-mediated phosphorylation of Akt.[1][7][9] The TrkB-Akt signaling axis is a known contributor to chemoresistance in neuroblastoma, making its inhibition a significant therapeutic action.[1][7]

-

MAPK/ERK Pathway: Nifurtimox treatment also leads to the inhibition of ERK phosphorylation, another critical pathway involved in cell growth and survival.[8]

For neuroblastomas characterized by MYCN amplification, a key driver of malignancy, nifurtimox provides an additional mechanism of action. It has been shown to reduce both the mRNA and protein levels of N-Myc.[6][10] This downregulation is associated with a shift in cellular metabolism. Nifurtimox inhibits aerobic glycolysis (the Warburg effect) by reducing lactate dehydrogenase (LDH) activity and lactate production, forcing the cells away from a metabolic state that favors rapid proliferation.[6]

Quantitative In Vitro Efficacy

Nifurtimox demonstrates a potent, concentration-dependent cytotoxic effect across a range of neuroblastoma cell lines.[1][9]

Table 1: Effect of Nifurtimox on Neuroblastoma Cell Viability

| Cell Line | Treatment Condition | Percent Viability (vs. Control) | Source |

|---|---|---|---|

| CHLA-90 | 20 µg/mL for 48h | 5.9% | [1] |

| LA1-55n | 20 µg/mL for 48h | 31.3% | [1] |

| LA-N2 | 20 µg/mL for 48h | 32.9% | [1] |

| SMS-KCNR | 20 µg/mL for 48h | 3.6% | [1] |

| SY5Y | 20 µg/mL for 48h | 1.8% | [1] |

| LS | 0.348 mM for 24h | ~50% (IC50) | [11] |

| IMR-32 | 0.348 mM for 24h | ~50% (IC50) |[11] |

Table 2: Nifurtimox-Induced ROS Production

| Cell Line | Treatment Condition | Fold Increase in ROS (vs. Control) | Source |

|---|---|---|---|

| SMS-KCNR | 20 µg/mL for 30 min | 1.5x | [1][7] |

| SY5Y | 20 µg/mL for 30 min | 10.5x | [1][7] |

| CHLA-90 | 20 µg/mL for 30 min | 2.0x | [1][7] |

| LA-N2 | 20 µg/mL for 30 min | 2.0x |[1][7] |

Experimental Protocols

The following are summaries of key methodologies used to evaluate the effects of nifurtimox on neuroblastoma cells.

-

Objective: To quantify the cytotoxic effect of nifurtimox.

-

Methodology:

-

Neuroblastoma cell lines (e.g., CHLA-90, LA1-55n, LA-N2, SMS-KCNR, SY5Y) are seeded in 48-well plates.[7]

-

Cells are incubated with increasing concentrations of nifurtimox (e.g., 0-20 µg/mL) for a specified period (e.g., 48 hours).[7]

-

Cell viability is quantified using a fluorescent dye such as Calcein AM, which measures esterase activity in live cells, or through colorimetric assays like the MTT assay.[7][8]

-

Results are expressed as a percentage of vehicle-treated control cells.[7]

-

-

Objective: To measure the intracellular production of reactive oxygen species.

-

Methodology:

-

Cells (e.g., SMS-KCNR, SY5Y) are cultured in T25 flasks.[1][7]

-

Cultures are incubated with nifurtimox (e.g., 10-20 µg/mL) for a short duration (e.g., 30 minutes).[1][7]

-

The fluorescent probe 2',7'–dichlorofluorescin diacetate (DCF-DA) is added to the cells. DCF-DA is oxidized by ROS into the highly fluorescent DCF.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using flow cytometry.[1][7]

-

Results are reported as the fold increase in fluorescence compared to vehicle-treated controls.[1][7]

-

-

Objective: To visualize and quantify apoptotic cell death.

-

Methodology:

-

SMS-KCNR cells are cultured and treated with various concentrations of nifurtimox (e.g., 0-20 µg/mL) for an extended period (e.g., 96 hours).[7]

-

Cells are fixed and permeabilized.

-

The TUNEL assay is performed, which enzymatically labels the 3'-OH ends of DNA fragments generated during apoptosis with a fluorescently labeled dUTP.[7]

-

Nuclei are counterstained with a DNA dye like propidium iodide (red).[7]

-

Apoptotic cells (displaying green fluorescence from TUNEL staining) are visualized and counted using epifluorescence microscopy.[7]

-

Combination Therapies and Clinical Data

The efficacy of nifurtimox can be enhanced when combined with other agents. Preclinically, nifurtimox shows significant synergistic effects with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis, and with the HSP90 inhibitor 17-DMAG.[8][11]

Clinically, a phase II trial evaluated nifurtimox in combination with topotecan and cyclophosphamide for children with relapsed or refractory (R/R) neuroblastoma.[12] The results demonstrated that the combination was tolerated and showed notable efficacy, particularly in stabilizing disease.[10][12]

Table 3: Phase II Clinical Trial Response to Nifurtimox, Topotecan, and Cyclophosphamide

| Patient Stratum | Response Rate (CR + PR) | Total Benefit Rate (CR + PR + SD) | Source |

|---|---|---|---|

| First Relapse Neuroblastoma | 53.9% | 69.3% | [12][13] |

| Multiply R/R Neuroblastoma | 16.3% | 72.1% | [12][13] |

CR = Complete Response; PR = Partial Response; SD = Stable Disease

Potential Resistance Mechanisms

While not yet fully elucidated in neuroblastoma, studies in trypanosomes, the primary target of nifurtimox, offer insights into potential resistance mechanisms. Resistance in these parasites is linked to the downregulation or loss of the mitochondrial type I nitroreductase (NTR) enzyme responsible for activating the prodrug nifurtimox.[14] A reduction in this enzyme's expression leads to decreased activation of nifurtimox and subsequent cross-resistance to other nitroheterocyclic drugs.[14] This suggests that the expression and activity of similar nitroreductases in neuroblastoma cells could be a critical determinant of sensitivity and a potential biomarker for patient selection.

Conclusion

Nifurtimox presents a compelling multi-modal anti-tumor strategy against neuroblastoma cell lines. Its primary mechanism, the induction of overwhelming oxidative stress, triggers apoptosis and is complemented by its ability to inhibit critical pro-survival signaling pathways like Akt and ERK, downregulate the N-Myc oncoprotein, and reverse the Warburg effect. In vitro data demonstrates potent, dose-dependent cytotoxicity, and clinical trials suggest that nifurtimox, particularly in combination with standard chemotherapy, can provide significant clinical benefit for patients with relapsed or refractory disease. Further research into predictive biomarkers, such as nitroreductase activity, and the exploration of novel synergistic combinations are warranted to fully realize the therapeutic potential of nifurtimox in neuroblastoma.

References

- 1. Nifurtimox Induces Apoptosis of Neuroblastoma Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of nifurtimox observed in a patient with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Nifurtimox Inhibits the Progression of Neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nifurtimox - Wikipedia [en.wikipedia.org]

- 6. Nifurtimox reduces N-Myc expression and aerobic glycolysis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nifurtimox Is Effective Against Neural Tumor Cells and Is Synergistic with Buthionine Sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nifurtimox induces apoptosis of neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 11. ashpublications.org [ashpublications.org]

- 12. A phase II trial of nifurtimox combined with topotecan and cyclophosphamide for refractory or relapsed neuroblastoma and medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

Nifurtimox-d4 for Chagas Disease Research: An In-depth Technical Guide

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America.[1][2] Nifurtimox, a nitrofuran derivative, is one of the primary chemotherapeutic agents used for its treatment, especially in the acute and early chronic phases of the disease.[2][3][4] For researchers and drug development professionals, understanding the mechanism, pharmacokinetics, and efficacy of Nifurtimox is paramount. This technical guide delves into the research applications of Nifurtimox, highlighting the critical role of its deuterated analog, Nifurtimox-d4, as an indispensable tool for precise quantification in analytical studies. This compound, a stable isotope-labeled internal standard, is not used therapeutically but is essential for generating the robust, high-quality data required in preclinical and clinical development.

Mechanism of Action of Nifurtimox

The trypanocidal activity of Nifurtimox is complex and not fully elucidated, but it is primarily dependent on the parasite's unique biochemistry.[5][6] Nifurtimox is a prodrug that, once inside the T. cruzi parasite, is activated by mitochondrial nitroreductases (NTRs), specifically a type I (oxygen-insensitive) NTR.[5][7] This activation process generates highly reactive metabolites, including nitro anion radicals and reactive oxygen species (ROS).[8]

These cytotoxic intermediates induce significant oxidative stress, leading to widespread damage of parasitic macromolecules. The key downstream effects include:

-

DNA Damage: The generated radicals cause lesions and strand breaks in the parasite's DNA.[5]

-

Lipid Peroxidation: Damage to cellular membranes compromises their integrity and function.

-

Protein and Enzyme Inactivation: Oxidative stress can inactivate essential enzymes. Nifurtimox has been shown to inhibit trypanothione reductase, a critical enzyme in the parasite's antioxidant defense system, further exacerbating oxidative stress.[2][8]

This multi-pronged attack disrupts the parasite's cellular integrity and metabolic function, ultimately leading to cell death.[8]

Caption: Mechanism of Action of Nifurtimox in Trypanosoma cruzi.

Pharmacokinetics of Nifurtimox

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Nifurtimox is crucial for optimizing dosing regimens. Nifurtimox is administered orally and is rapidly absorbed.[9] Its metabolism is extensive, with six major metabolites (M-1 to M-6) identified in plasma and urine.[10][11] Notably, food intake significantly increases its systemic exposure.[9][12]

| Parameter | Value | Condition | Reference |

| Tmax (Time to Max. Concentration) | 2 - 4 hours | Post-oral dose with food | [6][9] |

| Elimination Half-life (t½) | ~3 hours | Adults | [6][9] |

| Plasma Protein Binding | ~42% | Primarily albumin | [6] |

| Metabolism | Extensive | Via nitroreductase enzymes | [6] |

| Excretion | ~49% in urine, ~44% in feces | As metabolites | [10] |

| Food Effect (AUC ratio fed/fasted) | 1.73 (High-fat meal) | Increased bioavailability | [11][12] |

Preclinical Research Applications

In Vitro Efficacy Studies

In vitro assays are fundamental for initial drug screening and for studying strain-specific susceptibility to Nifurtimox. These assays typically involve exposing different forms of the T. cruzi parasite (epimastigotes, trypomastigotes, and intracellular amastigotes) to the drug.

| Assay Type | Parasite Stage | T. cruzi Strain(s) | IC50 / EC50 (µM) | Reference |

| MTT Assay | Epimastigotes | Isolates from outbreak | 4.07 to 94.92 (High heterogeneity) | [13] |

| Image-based Assay | Amastigotes | Tulahuen | pEC50: 5.4 (EC50 ≈ 4 µM) | [3] |

| ATP Bioluminescence | Trypomastigotes | Tulahuen | pEC50: 5.1 (EC50 ≈ 8 µM) | [3] |

This protocol provides a method for determining the efficacy of Nifurtimox against the clinically relevant intracellular amastigote form of T. cruzi.

-

Host Cell Seeding: Seed LLC-MK2 host cells (or another suitable line like Vero cells) into 96-well imaging plates and incubate for 24 hours to allow for adherence.

-

Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a specific multiplicity of infection (e.g., 10:1 parasites to host cells). Incubate for 2-4 hours to allow for invasion.

-

Compound Addition: Wash plates to remove non-invaded parasites. Add culture medium containing serial dilutions of Nifurtimox (typically from a top concentration of 50 µM). Include appropriate controls (e.g., 0.5% DMSO as a vehicle control, benznidazole as a positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for amastigote replication.

-

Staining and Imaging: Fix the cells (e.g., with 4% paraformaldehyde). Permeabilize and stain the nuclei of both host cells and parasites with a fluorescent dye (e.g., DAPI or Hoechst stain). Acquire images using a high-content imaging system.

-

Data Analysis: Use image analysis software to quantify the number of amastigotes per host cell. Normalize the data to controls and fit a dose-response curve to calculate the EC50 value.[3]

Caption: Experimental workflow for an in vitro anti-amastigote assay.

In Vivo Efficacy Studies

Animal models, typically mice, are essential for evaluating the efficacy of Nifurtimox in a physiological context. These studies assess the drug's ability to reduce parasitemia and achieve parasitological cure.

-

Infection: Female NMRI or Swiss mice are infected via intraperitoneal injection with 10^4 blood-form trypomastigotes of a virulent strain (e.g., Y or Tulahuen).[1][14]

-

Treatment Initiation: Treatment begins 3-4 days post-infection, coinciding with rising parasitemia.[1][14]

-

Drug Administration: Nifurtimox is administered daily by oral gavage. A typical dose is 50 mg/kg/day, often dissolved in a vehicle like 2% carboxymethyl cellulose.[1] Treatment duration can range from 15 to 40 days.[1][15]

-

Monitoring: Parasitemia is monitored regularly by counting parasites in fresh blood samples under a microscope. Body weight and clinical signs are also recorded.

-

Cure Assessment: At the end of the study, treatment efficacy and potential cure are often assessed by more sensitive methods like qPCR on blood or tissue samples after a period of immunosuppression to detect any residual parasites.[14]

Caption: Experimental workflow for an in vivo efficacy study in mice.

The Role of this compound in Analytical Methodologies

Accurate quantification of Nifurtimox in biological matrices (plasma, urine, tissues) is fundamental to pharmacokinetic, toxicokinetic, and metabolism studies. Due to its complexity, biological sample analysis is prone to variability from sample preparation and instrument effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating this variability.